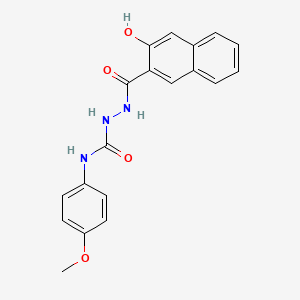![molecular formula C18H25N3O4 B5115413 1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5115413.png)
1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as TASP0433864, is a small molecule that has been studied extensively for its potential therapeutic applications. It is a selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and anxiety. TASP0433864 has been shown to have a high affinity for the neurokinin-1 receptor and is a promising candidate for further research.
Mecanismo De Acción
TASP0433864 is a selective antagonist of the neurokinin-1 receptor. It binds to the receptor and prevents the binding of substance P, which is a neuropeptide that plays a role in pain, inflammation, and anxiety. By blocking the binding of substance P, TASP0433864 reduces the activity of the neurokinin-1 receptor and the downstream signaling pathways that are involved in pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
TASP0433864 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in vitro. It has also been shown to reduce the activity of spinal cord neurons that are involved in pain processing. In animal models, TASP0433864 has been shown to reduce inflammatory pain and neuropathic pain, as well as anxiety-like behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TASP0433864 is that it is a selective antagonist of the neurokinin-1 receptor, which means that it does not interact with other receptors in the body. This makes it a useful tool for studying the role of the neurokinin-1 receptor in pain, inflammation, and anxiety. However, one of the limitations of TASP0433864 is that it has a relatively short half-life in vivo, which means that it may need to be administered frequently in order to maintain its effects.
Direcciones Futuras
There are a number of potential future directions for research on TASP0433864. One area of interest is the role of the neurokinin-1 receptor in chronic pain conditions, such as fibromyalgia and chronic fatigue syndrome. TASP0433864 may also be useful for studying the role of the neurokinin-1 receptor in other physiological processes, such as stress and immune function. Additionally, further research is needed to determine the optimal dosing and administration methods for TASP0433864 in order to maximize its therapeutic potential.
Métodos De Síntesis
TASP0433864 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid to form the corresponding amide. The amide is then subjected to a series of reactions involving piperazine and pyrrolidine to form the final product.
Aplicaciones Científicas De Investigación
TASP0433864 has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and anxiety. TASP0433864 has been shown to be effective in animal models of inflammatory pain, neuropathic pain, and anxiety. It has also been shown to have anti-inflammatory effects in vitro.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-25-15-5-3-14(4-6-15)21-17(23)13-16(18(21)24)20-9-7-19(8-10-20)11-12-22/h3-6,16,22H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZESCZHYCGPVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)

![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)
![N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)


![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5115393.png)
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5115396.png)
![N-({[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B5115401.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5115411.png)